Afoxolaner Afoxolaner Afoxolaner is a potent isoxazoline insecticide/acaricide, against Ixodes scapularis in dogs. Afoxolaner acts on the insect γ-aminobutyric acid receptor (GABA) and glutamate receptors, inhibiting GABA & glutamate-regulated uptake of chloride ions, resulting in excess neuronal stimulation and death of the arthropod. Prolonged afoxolaner-induced hyperexcitation results in uncontrolled activity of the central nervous system and death of insects and acarines.
Brand Name: Vulcanchem
CAS No.: 1093861-60-9
VCID: VC0517428
InChI: InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)
SMILES: C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
Molecular Formula: C26H17ClF9N3O3
Molecular Weight: 625.9 g/mol

Afoxolaner

CAS No.: 1093861-60-9

Inhibitors

VCID: VC0517428

Molecular Formula: C26H17ClF9N3O3

Molecular Weight: 625.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Afoxolaner - 1093861-60-9

CAS No. 1093861-60-9
Product Name Afoxolaner
Molecular Formula C26H17ClF9N3O3
Molecular Weight 625.9 g/mol
IUPAC Name 4-[5-[3-chloro-5-(trifluoromethyl)phenyl]-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]naphthalene-1-carboxamide
Standard InChI InChI=1S/C26H17ClF9N3O3/c27-15-8-13(7-14(9-15)25(31,32)33)23(26(34,35)36)10-20(39-42-23)18-5-6-19(17-4-2-1-3-16(17)18)22(41)37-11-21(40)38-12-24(28,29)30/h1-9H,10-12H2,(H,37,41)(H,38,40)
Standard InChIKey OXDDDHGGRFRLEE-UHFFFAOYSA-N
SMILES C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
Canonical SMILES C1C(=NOC1(C2=CC(=CC(=C2)Cl)C(F)(F)F)C(F)(F)F)C3=CC=C(C4=CC=CC=C43)C(=O)NCC(=O)NCC(F)(F)F
Appearance Solid powder
Description Afoxolaner is a potent isoxazoline insecticide/acaricide, against Ixodes scapularis in dogs. Afoxolaner acts on the insect γ-aminobutyric acid receptor (GABA) and glutamate receptors, inhibiting GABA & glutamate-regulated uptake of chloride ions, resulting in excess neuronal stimulation and death of the arthropod. Prolonged afoxolaner-induced hyperexcitation results in uncontrolled activity of the central nervous system and death of insects and acarines.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-(5-(3-chloro-5-(trifluoromethyl)-phenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl)-N-(2- oxo-2-((2,2,2-trifluoroethyl)amino)ethyl-1-naphthalenecarboxamide
afoxolane
Reference 1. Shoop WL, Hartline EJ, Gould BR, Waddell ME, McDowell RG, Kinney JB, Lahm GP, Long JK, Xu M, Wagerle T, Jones GS, Dietrich RF, Cordova D, Schroeder ME, Rhoades DF, Benner EA, Confalone PN. Discovery and mode of action of afoxolaner, a new isoxazoline parasiticide for dogs. Vet Parasitol. 2014 Apr 2;201(3-4):179-89. doi: 10.1016/j.vetpar.2014.02.020. Epub 2014 Mar 14. PMID: 24631502.

2. Beugnet F, deVos C, Liebenberg J, Halos L, Fourie J. Afoxolaner against fleas: immediate efficacy and resultant mortality after short exposure on dogs. Parasite. 2014;21:42. doi: 10.1051/parasite/2014045. Epub 2014 Aug 25. PMID: 25148564; PMCID: PMC4141545.

3. Beugnet F, Crafford D, de Vos C, Kok D, Larsen D, Fourie J. Evaluation of the efficacy of monthly oral administration of afoxolaner plus milbemycin oxime (NexGard Spectra(®), Merial) in the prevention of adult Spirocerca lupi establishment in experimentally infected dogs. Vet Parasitol. 2016 Aug 15;226:150-61. doi: 10.1016/j.vetpar.2016.07.002. Epub 2016 Jul 2. PMID: 27514901.

4. Casida JE. Golden age of RyR and GABA-R diamide and isoxazoline insecticides: common genesis, serendipity, surprises, selectivity, and safety. Chem Res Toxicol. 2015 Apr 20;28(4):560-6. doi: 10.1021/tx500520w. Epub 2015 Feb 26. PMID: 25688713.

5. Hosie AM, Aronstein K, Sattelle DB, ffrench-Constant RH. Molecular biology of insect neuronal GABA receptors. Trends Neurosci. 1997 Dec;20(12):578-83. doi: 10.1016/s0166-2236(97)01127-2. PMID: 9416671.
PubChem Compound 25154249
Last Modified Nov 11 2021
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